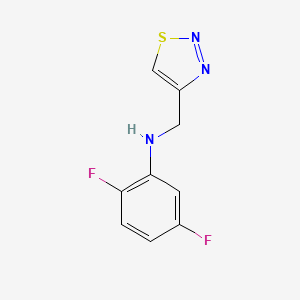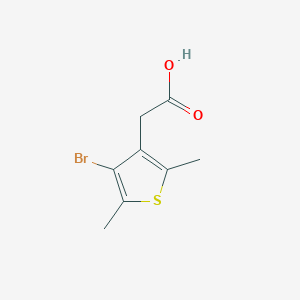
2-(4-Bromo-2,5-dimethylthiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,5-dimethylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 4-position and two methyl groups at the 2- and 5-positions of the thiophene ring, along with an acetic acid moiety at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dimethylthiophen-3-yl)acetic acid typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of the acetic acid group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The bromination reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
After bromination, the resulting 4-bromo-2,5-dimethylthiophene undergoes a Friedel-Crafts acylation reaction with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2,5-dimethylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed
Substitution: Formation of 2-(4-substituted-2,5-dimethylthiophen-3-yl)acetic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(4-Bromo-2,5-dimethylthiophen-3-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,5-dimethylthiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,5-dimethylthiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and acetic acid groups can influence its binding affinity and specificity towards these targets. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its biological effects.
Comparación Con Compuestos Similares
2-(4-Bromo-2,5-dimethylthiophen-3-yl)acetic acid can be compared with other thiophene derivatives such as:
2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a boronic ester group instead of acetic acid.
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid: Similar structure but with methoxy groups instead of methyl groups on the thiophene ring.
2-(4-Bromo-3,5-dimethylphenyl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and acetic acid groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H9BrO2S |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
2-(4-bromo-2,5-dimethylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-4-6(3-7(10)11)8(9)5(2)12-4/h3H2,1-2H3,(H,10,11) |
Clave InChI |
KUABHDYCIAFRHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)C)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306339.png)
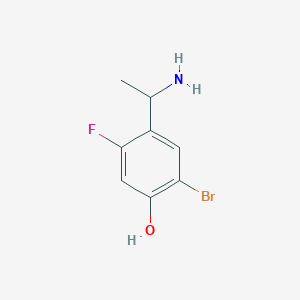

![8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13306349.png)
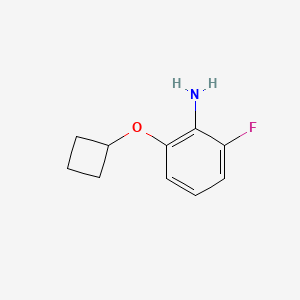
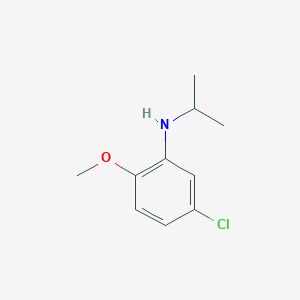
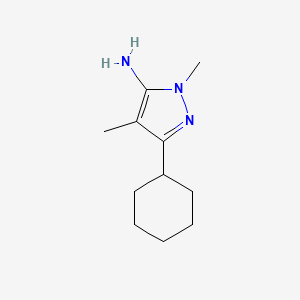
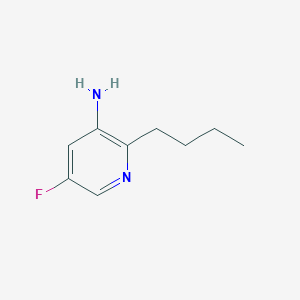
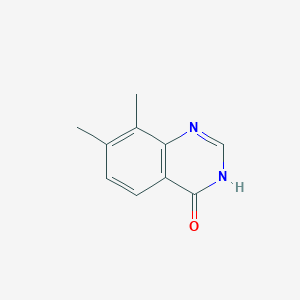
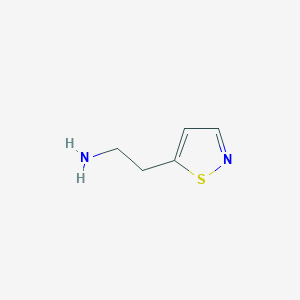
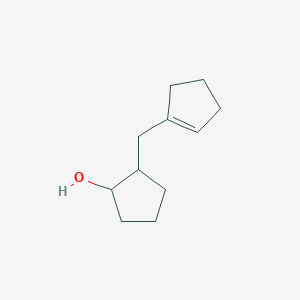

amine](/img/structure/B13306396.png)
